molecular formula C21H23N5OS B15105633 N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B15105633
M. Wt: 393.5 g/mol
InChI Key: DEUCMWAKXVXNIJ-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a benzyl linker, a pyrimidine moiety, and a piperidinecarboxamide backbone. The compound’s design integrates key pharmacophores: the thiazole ring (a common motif in kinase inhibitors), the pyrimidine group (often involved in hydrogen bonding with biological targets), and the piperidinecarboxamide (imparting conformational flexibility and solubility).

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-15-14-28-20(25-15)17-6-2-5-16(11-17)12-24-19(27)18-7-3-10-26(13-18)21-22-8-4-9-23-21/h2,4-6,8-9,11,14,18H,3,7,10,12-13H2,1H3,(H,24,27)

InChI Key

DEUCMWAKXVXNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a benzyl group. This intermediate is further reacted with a pyrimidine derivative and finally, the piperidine ring is introduced through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide with structurally or functionally related compounds, emphasizing differences in molecular features, biological targets, and similarity metrics.

Compound Name Molecular Formula Key Functional Groups Pharmacological Activity Structural Similarity Score Reference
This compound C₂₁H₂₂N₆OS Thiazole, pyrimidine, piperidinecarboxamide, benzyl linker Not explicitly reported (inference: kinase/PI3Kγ inhibition)
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide C₁₃H₁₃N₇OS₂ Thiazole, triazole, sulfanyl group, benzamide Potent biological agent (specific target unreported) 0.500 (vs. target compound)
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea C₁₉H₂₁N₇O₃S₂ Thiazole, pyridine, piperazine, sulfonyl group, urea Standard drug (target unreported) 0.487 (vs. target compound)
TASP0415914 (N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide) C₁₅H₂₀N₆O₃S Thiazole, oxadiazole, hydroxypiperidine, acetamide Orally potent PI3Kγ inhibitor (IC₅₀ = 3.2 nM)
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) C₂₆H₂₇F₃N₆O₃S Thiazole, pyrimidine, trifluoromethyl, morpholine, benzamide Purinoreceptor antagonist
1-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide C₁₆H₁₇N₃O₃S Thiazole, pyrrolidinecarboxamide, methoxyphenyl Not explicitly reported

Key Observations:

Structural Similarities: Thiazole and pyrimidine rings are conserved in all compounds, suggesting shared binding interactions with biological targets (e.g., kinases, PI3Kγ, or purinoreceptors) . The benzyl or benzamide linker in the target compound and filapixant may enhance lipophilicity and target engagement .

Oxadiazole and hydroxypiperidine in TASP0415914 improve potency (IC₅₀ = 3.2 nM) against PI3Kγ, a target implicated in inflammatory diseases . Trifluoromethyl and morpholine in filapixant enhance metabolic stability and receptor selectivity .

Filapixant’s purinoreceptor antagonism highlights the versatility of thiazole-pyrimidine hybrids in targeting diverse pathways .

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